molecular formula C20H19N3O3S B2755446 (E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 501107-94-4

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2755446
CAS No.: 501107-94-4
M. Wt: 381.45
InChI Key: ORHZVQQGVBNWOZ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

  • Histone Deacetylase (HDAC) Inhibition :
    • Compounds with similar structures have been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This action is crucial for inducing differentiation and apoptosis in cancer cells .
  • Antioxidant Activity :
    • The presence of the hydroxyphenyl group suggests potential antioxidant properties, which can protect cells from oxidative stress. Studies indicate that compounds with hydroxyl groups exhibit significant radical scavenging activities .
  • Neuroprotective Effects :
    • Similar thiazolidinone derivatives have demonstrated protective effects against neuronal damage induced by oxidative stress, suggesting that this compound may also have neuroprotective potential .

Biological Activity Data

Activity Type Description Reference
HDAC InhibitionInduces differentiation and apoptosis in tumor cells; compounds show IC50 values ranging from 3–870 nM.
Antioxidant ActivityExhibits potent radical scavenging capabilities; compounds tested showed IC50 values from 0.2 to 37 µM.
NeuroprotectionProtects neuronal cells from H2O2-induced damage at sub-micromolar concentrations with low cytotoxicity.

Case Studies

  • Cancer Cell Studies :
    • A study evaluated the antiproliferative effects of similar thiazolidinone derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through HDAC inhibition .
  • Neurodegenerative Disease Models :
    • Research involving animal models for neurodegenerative diseases indicated that compounds with similar structures could significantly reduce neuronal loss and improve cognitive functions when administered during oxidative stress conditions .

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-12-23-19(26)17(13-18(25)21-14-6-4-3-5-7-14)27-20(23)22-15-8-10-16(24)11-9-15/h2-11,17,24H,1,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZVQQGVBNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.